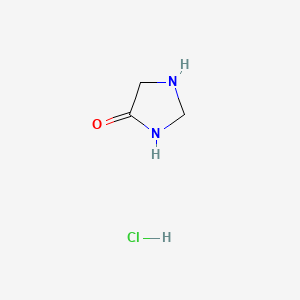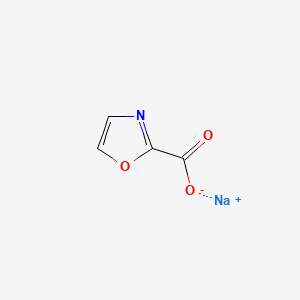
Sodium oxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium oxazole-2-carboxylate is a chemical compound with the molecular formula C4H2NNaO3 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
Oxazole derivatives are synthesized using various methods. One of the most common methods is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as a key component . Another method involves the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes .Molecular Structure Analysis
The molecular structure of Sodium oxazole-2-carboxylate consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight of this compound is 135.05 .Chemical Reactions Analysis
Oxazole compounds, including Sodium oxazole-2-carboxylate, are commonly used in various chemical reactions. They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . They are also used in (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis
Sodium oxazole-2-carboxylate is a solid substance . It has a molecular weight of 135.05 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . Here are some general applications of oxazole derivatives:
-
Antimicrobial Activity
-
Anticancer Activity
-
Antitubercular Activity
-
Anti-Inflammatory Activity
-
Antidiabetic Activity
-
Antiobesity Activity
-
Chemical Synthesis
-
Spectroscopy
-
Platelets Aggregation Inhibition
-
Tyrosine Kinase Inhibition
-
COX-2 Inhibition
-
Antioxidant Activity
-
Neuroprotective Activity
-
Antiviral Activity
-
Antifungal Activity
-
Antiparasitic Activity
-
Analgesic Activity
-
Antidepressant Activity
Safety And Hazards
Orientations Futures
Given the wide spectrum of biological activities of oxazole derivatives, researchers around the globe are focusing on synthesizing various oxazole derivatives and screening them for their various biological activities . The development of eco-friendly synthetic strategies, such as metal-free synthetic routes, is also a focus of current research .
Propriétés
IUPAC Name |
sodium;1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMOVWVGBYVXET-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719184 |
Source


|
| Record name | Sodium 1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium oxazole-2-carboxylate | |
CAS RN |
1255098-88-4 |
Source


|
| Record name | Sodium 1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium 1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



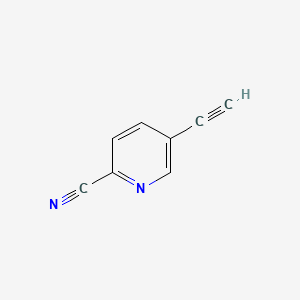
![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)



![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)

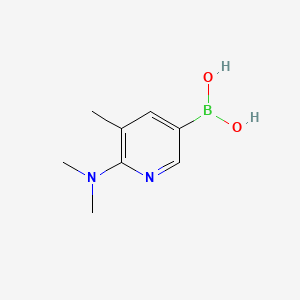
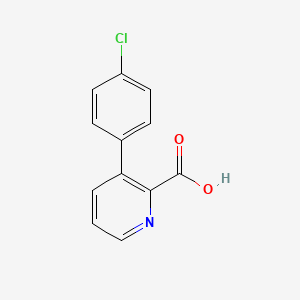

![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)
